molecular formula C7H13NO2 B2972804 [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2306265-35-8

[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No.: B2972804
CAS No.: 2306265-35-8
M. Wt: 143.186
InChI Key: SVGDSZWRQRWNGS-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-2-oxabicyclo[211]hexan-1-yl]methanol is a bicyclic compound featuring an aminomethyl group and a hydroxyl group attached to a bicyclo[211]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through a hydroboration-oxidation reaction, where the double bond in the bicyclic ring system is first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(Aminomethyl)-2-oxabicyclo[211]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of bicyclic molecules with biological targets. Its structural features allow for the exploration of binding affinities and mechanisms of action in various biological systems.

Medicine

In medicinal chemistry, [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is investigated for its potential therapeutic properties. Its unique structure may confer specific biological activities, making it a candidate for drug development in areas such as antimicrobial or anticancer therapy.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and resins. Its structural properties may impart desirable characteristics to the final products, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the hydroxyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: A similar compound with the aminomethyl group at a different position on the bicyclic ring.

    [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: A compound with an additional hydroxyl group on the bicyclic ring.

    [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]ethanol: A compound with an ethyl group instead of a methyl group attached to the hydroxyl group.

Uniqueness

The uniqueness of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol lies in its specific arrangement of functional groups and the resulting structural properties. This configuration can lead to distinct reactivity patterns and biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGDSZWRQRWNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306265-35-8
Record name [4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
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